molecular formula C16H15Cl4NO2 B15346413 3,4,5,6-Tetrachloro-N-cyclooctylphthalimide CAS No. 67939-24-6

3,4,5,6-Tetrachloro-N-cyclooctylphthalimide

Cat. No.: B15346413
CAS No.: 67939-24-6
M. Wt: 395.1 g/mol
InChI Key: BUZJUKRHYPZXHT-UHFFFAOYSA-N
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Description

3,4,5,6-Tetrachloro-N-cyclooctylphthalimide is a chemical compound with the molecular formula C16H15Cl4NO2 and a molecular weight of 395.1 g/mol. This compound is known for its unique structure, which includes a phthalimide group substituted with four chlorine atoms and a cyclooctyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5,6-Tetrachloro-N-cyclooctylphthalimide typically involves the reaction of phthalic anhydride with cyclooctylamine in the presence of a chlorinating agent such as thionyl chloride. The reaction conditions require careful control of temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. The process involves the use of specialized reactors and purification techniques to achieve high-quality product standards.

Chemical Reactions Analysis

Types of Reactions: 3,4,5,6-Tetrachloro-N-cyclooctylphthalimide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Chlorination reactions are carried out using reagents like thionyl chloride or phosphorus pentachloride.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

3,4,5,6-Tetrachloro-N-cyclooctylphthalimide has various applications in scientific research, including:

  • Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: Employed in studies related to enzyme inhibition and molecular biology.

  • Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3,4,5,6-Tetrachloro-N-cyclooctylphthalimide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological and therapeutic effects.

Comparison with Similar Compounds

  • Phthalimide derivatives: Other phthalimide compounds with different substituents.

  • Chlorinated organic compounds: Compounds with similar chlorination patterns but different core structures.

Uniqueness: 3,4,5,6-Tetrachloro-N-cyclooctylphthalimide is unique due to its specific combination of the phthalimide group and the cyclooctyl group, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

67939-24-6

Molecular Formula

C16H15Cl4NO2

Molecular Weight

395.1 g/mol

IUPAC Name

4,5,6,7-tetrachloro-2-cyclooctylisoindole-1,3-dione

InChI

InChI=1S/C16H15Cl4NO2/c17-11-9-10(12(18)14(20)13(11)19)16(23)21(15(9)22)8-6-4-2-1-3-5-7-8/h8H,1-7H2

InChI Key

BUZJUKRHYPZXHT-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CCC1)N2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl

Origin of Product

United States

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